molecular formula C11H17N3O4 B12697984 3-(N-Methyl-N-(4-methylamino-3-nitrophenyl)amino)propane-1,2-diol hydrochloride CAS No. 93633-79-5

3-(N-Methyl-N-(4-methylamino-3-nitrophenyl)amino)propane-1,2-diol hydrochloride

Cat. No.: B12697984
CAS No.: 93633-79-5
M. Wt: 255.27 g/mol
InChI Key: ZYOJRYOHGSVALD-UHFFFAOYSA-N
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Description

3-(N-Methyl-N-(4-methylamino-3-nitrophenyl)amino)propane-1,2-diol hydrochloride is a chemical compound with the molecular formula C11H17N3O4·HCl. It is known for its unique structure, which includes both nitro and amino groups, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-Methyl-N-(4-methylamino-3-nitrophenyl)amino)propane-1,2-diol hydrochloride typically involves the following steps:

    Nitration: The starting material, 4-methylaminoaniline, undergoes nitration to introduce the nitro group at the 3-position.

    Methylation: The nitroaniline derivative is then methylated to form N-methyl-N-(4-methylamino-3-nitrophenyl)amine.

    Propane-1,2-diol Addition: The final step involves the addition of propane-1,2-diol to the methylated nitroaniline derivative under acidic conditions to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: Using batch reactors for controlled nitration and methylation reactions.

    Purification: Employing crystallization and recrystallization techniques to purify the final product.

    Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(N-Methyl-N-(4-methylamino-3-nitrophenyl)amino)propane-1,2-diol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, forming new derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the diol moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides, base (e.g., sodium hydroxide).

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: Formation of 3-(N-Methyl-N-(4-methylamino-3-aminophenyl)amino)propane-1,2-diol.

    Substitution: Various alkylated derivatives depending on the alkyl halide used.

    Hydrolysis: Breakdown products including propane-1,2-diol and corresponding amines.

Scientific Research Applications

3-(N-Methyl-N-(4-methylamino-3-nitrophenyl)amino)propane-1,2-diol hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(N-Methyl-N-(4-methylamino-3-nitrophenyl)amino)propane-1,2-diol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The nitro and amino groups play a crucial role in binding to these targets, leading to various biochemical effects. The compound can inhibit or activate specific pathways, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-(N-Methyl-N-(4-methylamino-3-aminophenyl)amino)propane-1,2-diol: A reduced form of the compound with an amino group instead of a nitro group.

    N-Methyl-N-(4-methylamino-3-nitrophenyl)amine: A precursor in the synthesis of the compound.

Uniqueness

3-(N-Methyl-N-(4-methylamino-3-nitrophenyl)amino)propane-1,2-diol hydrochloride is unique due to its combination of nitro and amino groups, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in various fields, from synthetic chemistry to biomedical research.

Properties

CAS No.

93633-79-5

Molecular Formula

C11H17N3O4

Molecular Weight

255.27 g/mol

IUPAC Name

3-[N-methyl-4-(methylamino)-3-nitroanilino]propane-1,2-diol

InChI

InChI=1S/C11H17N3O4/c1-12-10-4-3-8(5-11(10)14(17)18)13(2)6-9(16)7-15/h3-5,9,12,15-16H,6-7H2,1-2H3

InChI Key

ZYOJRYOHGSVALD-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1)N(C)CC(CO)O)[N+](=O)[O-]

Origin of Product

United States

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